molecular formula C13H19F2NO3 B2380304 Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate CAS No. 2309779-98-2

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate

Cat. No.: B2380304
CAS No.: 2309779-98-2
M. Wt: 275.296
InChI Key: NHLCABIQRLWNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,1-difluoro-6-azaspiro[25]octan-6-yl)-4-oxobutanoate is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate typically involves the reaction of 1,1-difluoro-6-azaspiro[2.5]octane with ethyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in an anhydrous solvent such as acetonitrile, with the presence of a base like diisopropylethylamine (DIEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through interactions with the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate is unique due to its specific ethyl ester and oxobutanoate functional groups, which confer distinct chemical properties and potential biological activities compared to other similar spirocyclic compounds.

Properties

IUPAC Name

ethyl 4-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO3/c1-2-19-11(18)4-3-10(17)16-7-5-12(6-8-16)9-13(12,14)15/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLCABIQRLWNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC2(CC1)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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